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The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in
medicinal chemistry. Its structure, which mimics a purine bioisostere, allows it to form key
hydrogen bonding interactions with a wide range of biological targets. Consequently, 7-
azaindole derivatives have been successfully developed as potent inhibitors for various protein
kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in
numerous cancers.[1][2]

The introduction of an N-oxide functionality to a heterocyclic amine, such as in 4-bromo-1H-
pyrrolo[2,3-b]pyridine 7-oxide, is a powerful strategy for modulating molecular properties.
The N*-O~ bond is highly polar and zwitterionic, which can dramatically increase a compound's
aqueous solubility and alter its metabolic profile.[3][4] Furthermore, heterocyclic N-oxides can
be selectively reduced back to the parent amine under hypoxic (low oxygen) conditions, a
characteristic of solid tumors. This makes them valuable as hypoxia-activated prodrugs, which
can deliver a therapeutic agent selectively to the target tissue, minimizing systemic toxicity.[5]

Molecular Identity and Structure
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4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is a derivative of the 7-azaindole core, featuring a
bromine atom at the 4-position and an oxygen atom coordinated to the pyridine nitrogen (N-7).

IUPAC Name: 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide

Common Synonyms: 4-Bromo-7-azaindole N-oxide

CAS Number: 640735-27-9[6]

Molecular Formula: C7HsBrN20

Molecular Weight: 213.03 g/mol (calculated)

The structure combines a planar, aromatic pyrrolopyridine system with two key functional
groups that dictate its chemical behavior: the electronegative bromine atom and the polar N-
oxide group.
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Caption: Relationship between structure, properties, and applications.
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Physicochemical Properties

The physicochemical properties of this compound are dominated by the N-oxide group. While

extensive experimental data for the N-oxide derivative is not widely published, we can infer its

properties from established chemical principles and by comparing it to its parent compound, 4-
bromo-7-azaindole.

Experimental Data

Specific experimental values for the N-oxide are scarce. The following table provides data for
the parent compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine, for reference.

Value (for 4-bromo-1H-
Property . Source
pyrrolo[2,3-b]pyridine)

CAS Number 348640-06-2 [7]

Molecular Weight 197.03 g/mol [8]
White to light yellow/orange

Appearance [7]
powder/crystal

Melting Point 178-183 °C 9]

Computed Properties

Computational models provide estimates for properties that are useful in early-stage drug
discovery. The data below is for the parent compound.
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Value (for 4-bromo-1H-
Property . Source
pyrrolo[2,3-b]pyridine)

Molecular Formula C7HsBrN2 [8]

4-bromo-1H-pyrrolo[2,3-
IUPAC Name o [8]
b]pyridine

LEZHTYOQWQEBLH-
InChlKey [8]
UHFFFAOYSA-N

SMILES C1=CNC2=NC=CC(=C21)Br 8]

Impact of Structural Features on Physicochemical
Properties

The N-Oxide Group: This is the most influential feature. The N*-O~ dipole significantly
increases the molecule's overall polarity and dipole moment compared to the parent
azaindole. The oxygen atom is a strong hydrogen bond acceptor, which dramatically
improves its affinity for polar solvents. Consequently, 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-
oxide is expected to have substantially higher aqueous solubility than its parent compound.
[3][10]

The 7-Azaindole Core: The fused aromatic ring system confers rigidity and planarity to the
molecule. The pyrrole nitrogen can act as a hydrogen bond donor.

The Bromine Atom: As an electron-withdrawing group, the bromine atom influences the
electron distribution of the aromatic system, affecting its reactivity and pKa. It also provides a
handle for further synthetic modifications, such as palladium-catalyzed cross-coupling
reactions.

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and quality control of the

compound. While specific spectra for the N-oxide are not available in the cited literature, we

can predict its key features based on the known data of its parent compound and the electronic

effects of N-oxidation.
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'H NMR Spectroscopy

The *H NMR spectrum of the parent compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine, has been
reported in CDCls (400 MHz) with the following chemical shifts (3): 10.77 (broad s, 1H, N-H),
8.14 (d, 1H), 7.42 (s, 1H), 7.31 (d, 1H), 6.57 (s, 1H).[11][12]

Expected Changes for the N-Oxide: The N-oxide group is strongly electron-withdrawing, which
deshields adjacent protons. Therefore, in the *H NMR spectrum of 4-bromo-1H-pyrrolo[2,3-
b]pyridine 7-oxide, the protons on the pyridine ring (at positions 5 and 6) are expected to shift
significantly downfield (to a higher ppm value) compared to the parent compound.

Mass Spectrometry

The parent compound shows an [M+H]* ion at m/z 196.9 in ESI mass spectrometry.[11][12]

Expected Data for the N-Oxide: The calculated molecular weight of the N-oxide is 213.03 g/mol
. Due to the natural isotopic abundance of bromine (“°Br and 8!Br are in an approximate 1:1
ratio), the mass spectrum will exhibit a characteristic doublet for the molecular ion. The
expected [M+H]* signal would appear as two peaks of nearly equal intensity at approximately
m/z 213.0 and 215.0.

Experimental Protocol: Determination of Aqueous
Thermodynamic Solubility

To ensure the trustworthiness and reproducibility of experimental data, a robust, self-validating
protocol is essential. The shake-flask method is the gold standard for determining
thermodynamic solubility.

Methodology: Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-
oxide in a buffered aqueous solution at a defined temperature.

Materials:
e 4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide (solid, >98% purity)

e Phosphate-buffered saline (PBS), pH 7.4
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Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (for mobile phase)

2 mL glass vials with screw caps

Equipment:

Analytical balance

Orbital shaker with temperature control
Centrifuge

Calibrated pH meter

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable
C18 column

Volumetric flasks and pipettes

Procedure:

Preparation of Standard Solutions: Prepare a stock solution of the compound in a suitable
organic solvent (e.g., DMSO or acetonitrile). Create a calibration curve by making a series of
dilutions (e.g., 100, 50, 10, 1, 0.1 pg/mL) in the analysis solvent (e.g., 50:50
acetonitrile:water).

Sample Preparation: Add an excess amount of the solid compound (e.g., ~2 mg) to a 2 mL
glass vial. This ensures that a saturated solution is achieved.

Equilibration: Add a known volume of PBS (pH 7.4) (e.g., 1 mL) to the vial.

Incubation: Tightly cap the vials and place them on an orbital shaker set to a constant
temperature (e.g., 25 °C or 37 °C) for 24 hours to allow the system to reach equilibrium.
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Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for
15 minutes) to pellet the excess, undissolved solid.

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant without
disturbing the solid pellet. Dilute the supernatant with the analysis solvent to a concentration
that falls within the range of the HPLC calibration curve.

Analysis: Analyze the diluted samples and the standard solutions by HPLC-UV. The
concentration of the compound in the diluted supernatant is determined from the calibration

curve.

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution
factor. The experiment should be performed in triplicate to ensure statistical validity.
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Caption: Workflow for Thermodynamic Solubility Determination.
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Applications and Relevance in Drug Discovery

4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide holds value in two primary areas of
pharmaceutical research:

o Key Synthetic Intermediate: The parent 7-azaindole scaffold is often constructed and
functionalized through various steps. The N-oxide is a stable intermediate that can be used
to direct subsequent chemical reactions. For example, it can be a precursor in the synthesis
of other substituted 7-azaindoles, where the N-oxide is later removed.[11] The bromine atom
at the C-4 position is a versatile functional handle for introducing complexity via cross-
coupling reactions.

o Drug Design and Development: The N-oxide group itself is a powerful tool for optimizing drug
candidates.

o Solubility Enhancement: For parent drugs with poor aqueous solubility, converting a
nitrogen atom to an N-oxide can provide a dramatic boost in solubility, which is critical for
achieving adequate bioavailability.[4]

o Prodrug Strategy: As previously mentioned, the N-oxide can be used to create hypoxia-
activated prodrugs. In the oxygen-rich environment of normal tissues, the N-oxide is
relatively stable. However, in the hypoxic core of a solid tumor, endogenous reductases
can cleave the N-O bond, releasing the active parent drug precisely at the site of action.[5]
This targeted delivery mechanism is a highly sought-after goal in modern oncology
research.

Conclusion

4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide is a multifaceted compound whose
physicochemical profile is defined by the synergistic effects of its 7-azaindole core, a bromine
substituent, and a polar N-oxide group. While detailed experimental data for the N-oxide is
limited, its properties can be reliably inferred from established chemical principles. Its expected
high polarity and aqueous solubility, combined with its utility as a synthetic precursor and a
potential hypoxia-activated prodrug, make it a molecule of high importance for researchers in
organic synthesis and drug discovery. A thorough understanding of its properties, as outlined in

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b1374643/docs?utm_src=pdf-body#introduction-to-the-7-azaindole-scaffold-and-the-n-oxide-functional-group
https://www.chemicalbook.com/synthesis/4-bromo-7-azaindole.htm
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00254
https://pmc.ncbi.nlm.nih.gov/articles/PMC4711945/
https://www.benchchem.com/product/b1374643/docs?utm_src=pdf-body#introduction-to-the-7-azaindole-scaffold-and-the-n-oxide-functional-group
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374643?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

this guide, is crucial for leveraging its full potential in the development of next-generation

therapeutics.

References

PubChem. 4-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

Alichem. 4-Bromo-1H-pyrrolo[3,2-c]pyridine. [Link]

Katritzky, A. R., & Lagowski, J. M. Chemistry of the Heterocyclic N-Oxides. Academic Press.

ZaiQi Bio-Tech. 4-Bromo-7-azaindole | CAS N0:348640-06-2. [Link]

PubChem. 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine. [Link]

PubChem. 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. [Link]

Ali, M. A., et al. Heterocyclic N-Oxides — An Emerging Class of Therapeutic Agents. PubMed
Central. [Link]

Georganics. 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity. [Link]

Lv, P., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine
derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine
derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

Guimond, N., & Vachal, P. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-
b)pyridine). ResearchGate. [Link]

Lipinski, C. A., et al. Experimental and computational approaches to estimate solubility and
permeability in drug discovery and development settings. ResearchGate. [Link]

S. S., et al. Fluorescent N-oxides: applications in bioimaging and sensing. RSC Publishing.
[Link]

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/22273643
https://www.alichem.com/product/1000342-68-6
https://www.chemzq.com/product/4-bromo-7-azaindole.html
https://pubchem.ncbi.nlm.nih.gov/compound/11806401
https://pubchem.ncbi.nlm.nih.gov/compound/69001566
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3817750/
https://www.georganics.fr/en/home/1335-4-bromo-1h-pyrrolo23-bpyridine.html
https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04740a
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra04740a
https://www.researchgate.net/publication/236127394_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolo23-bpyridine
https://www.researchgate.net/publication/12326029_Experimental_and_computational_approaches_to_estimate_solubility_and_permeability_in_drug_discovery_and_development_settings
https://pubs.rsc.org/en/content/articlelanding/2024/tb/d4tb00720j
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1374643?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

¢ N. I. et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.
[Link]

e Claesson, O., et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-
Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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